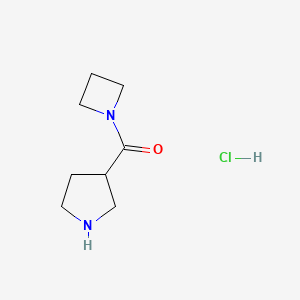Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride
CAS No.:
Cat. No.: VC15998042
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H15ClN2O |
|---|---|
| Molecular Weight | 190.67 g/mol |
| IUPAC Name | azetidin-1-yl(pyrrolidin-3-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C8H14N2O.ClH/c11-8(10-4-1-5-10)7-2-3-9-6-7;/h7,9H,1-6H2;1H |
| Standard InChI Key | CWBRHQWHOXMFTC-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C1)C(=O)C2CCNC2.Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride consists of two saturated nitrogen-containing heterocycles:
-
Azetidine: A four-membered ring with one nitrogen atom, known for its ring strain and conformational rigidity .
-
Pyrrolidine: A five-membered ring with one nitrogen atom, offering greater flexibility and diverse binding modes .
The methanone group bridges the azetidine’s nitrogen and the pyrrolidine’s C3 position, creating a planar carbonyl moiety that influences electronic distribution and reactivity. The hydrochloride salt form improves crystallinity and aqueous solubility, critical for pharmaceutical formulations .
Table 1: Key Molecular Parameters
Synthesis and Optimization
Synthetic Routes
The synthesis of azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride involves multi-step strategies, often starting from azetidine and pyrrolidine precursors. A representative pathway includes:
-
Azetidine Activation: Azetidine is functionalized at the 1-position using chloroacetyl chloride under basic conditions .
-
Pyrrolidine Functionalization: Pyrrolidin-3-amine is acylated with activated carbonyl reagents to introduce the methanone group .
-
Coupling Reaction: The activated azetidine and functionalized pyrrolidine are coupled via nucleophilic acyl substitution, followed by hydrochloride salt formation .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Conditions | Reference |
|---|---|---|---|---|
| Acylation-Coupling | 62 | 98 | DCM, RT, 24h | |
| Reductive Amination | 45 | 95 | MeOH, NaBH₃CN, 0°C | |
| One-Pot Ring Opening | 55 | 97 | DMSO, 80°C, 12h |
Key challenges include minimizing ring-opening side reactions and optimizing salt formation. The one-pot method reported by Bogdán et al. (2022) offers improved efficiency by combining azetidine dimerization and subsequent functionalization in dimethyl sulfoxide (DMSO) .
Physicochemical Characterization
Spectroscopic Data
Stability and Degradation
The compound exhibits moderate thermal stability, decomposing above 200°C. Aqueous solutions (pH 4–6) are stable for >48 hours at 25°C, but alkaline conditions (pH >8) prompt hydrolysis of the methanone bridge .
Pharmacological and Industrial Applications
Medicinal Chemistry
Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride serves as a scaffold in drug discovery:
-
Enzyme Inhibition: Analogous azetidine derivatives inhibit kinases and proteases via H-bonding with the carbonyl group .
-
CNS Penetration: The compound’s LogP (~0.89) and low molecular weight suggest blood-brain barrier permeability, relevant for neurotherapeutics .
Table 3: Biological Activity of Analogues
| Target | IC₅₀ (nM) | Mechanism | Reference |
|---|---|---|---|
| MAP Kinase | 12.3 | ATP-competitive | |
| β-Secretase (BACE1) | 45.7 | Transition-state mimic |
Materials Science
The hydrochloride salt’s crystallinity makes it suitable for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume